Diisononyl phthalate

Description

Properties

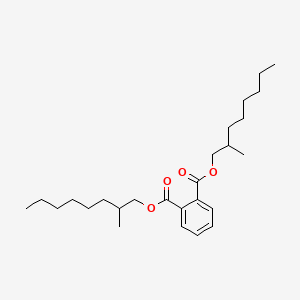

IUPAC Name |

bis(7-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860420 | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 221 °C c.c. | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C: | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98 | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Diisononyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/ | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

28553-12-0, 68515-48-0, 20548-62-3 | |

| Record name | DI-ISONONYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4010KIX4CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-48 °C, -43 °C | |

| Record name | DIISONONYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISONONYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diisononyl Phthalate: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl phthalate (DINP) is a complex mixture of isomeric compounds primarily used as a plasticizer in a wide array of flexible polyvinyl chloride (PVC) products.[1] As a high-molecular-weight phthalate, its physical and chemical characteristics are critical determinants of its industrial applications, environmental fate, and toxicological profile. This technical guide provides an in-depth overview of the core chemical and physical properties of DINP, detailed experimental protocols for their determination, and an exploration of its metabolic pathways.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that DINP is not a single chemical entity but a mixture of C9-branched alkyl esters of phthalic acid. This isomeric complexity can lead to ranges in reported values for its physical properties.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₄₂O₄ | [2] |

| Molar Mass | 418.61 g/mol | [2] |

| CAS Number | 28553-12-0, 68515-48-0 | [3] |

| Appearance | Clear, colorless, oily, viscous liquid | [2] |

| Odor | Slight ester odor |

Table 2: Physical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Melting Point | -48 to -43 °C | N/A | Atmospheric | |

| Boiling Point | > 400 °C | N/A | Atmospheric | |

| Density | 0.97578 g/cm³ | 20 | Atmospheric | |

| Vapor Pressure | 5.40 x 10⁻⁷ mmHg | 25 | N/A | |

| Water Solubility | 0.00061 mg/L | 20 | N/A | |

| Viscosity (Dynamic) | 77.6 cP | 20 | N/A | |

| log Kow | 8.8 | N/A | N/A |

Experimental Protocols

The determination of the physicochemical properties of chemical substances like DINP is guided by standardized protocols to ensure reproducibility and comparability of data. The following are detailed methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a substance like DINP involves a series of standardized tests.

Caption: General experimental workflow for physicochemical characterization.

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

-

Apparatus: Capillary tube apparatus with a heated bath (e.g., silicone oil) and a calibrated thermometer.

-

Procedure:

-

A small amount of finely powdered, dry DINP is packed into a capillary tube to a height of approximately 3 mm.

-

The capillary tube is placed in the heating bath.

-

The temperature is raised at a rate of approximately 3 K/min.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.

-

Boiling Point (OECD Guideline 103)

This guideline describes methods to determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure. For a high-boiling point substance like DINP, methods such as differential thermal analysis or differential scanning calorimetry are suitable.

-

Apparatus: Differential Scanning Calorimeter (DSC) or Differential Thermal Analyzer (DTA).

-

Procedure (DSC):

-

A small, weighed amount of DINP is placed in a sample pan.

-

The sample and a reference pan are subjected to a controlled temperature program.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The onset temperature of the endothermic peak corresponding to boiling is determined as the boiling point.

-

Vapor Pressure (OECD Guideline 104)

For substances with very low vapor pressure like DINP, the gas saturation method is appropriate.

-

Apparatus: A system for passing a known volume of an inert gas through or over the surface of the DINP sample at a controlled temperature, followed by a trapping system to collect the vaporized substance.

-

Procedure:

-

A stream of inert gas (e.g., nitrogen) is passed over the DINP sample at a sufficiently slow rate to ensure saturation.

-

The vaporized DINP is collected in a suitable trap (e.g., a cold trap or a sorbent tube).

-

The amount of trapped DINP is quantified using an appropriate analytical method (e.g., gas chromatography).

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

-

Water Solubility (OECD Guideline 105)

Due to the very low water solubility of DINP, the column elution method is recommended.

-

Apparatus: A column packed with an inert support material coated with an excess of DINP, a pump to deliver a constant flow of water, and a system for collecting and analyzing the eluate.

-

Procedure:

-

Water is pumped through the column at a slow, constant flow rate.

-

The eluate is collected in fractions.

-

The concentration of DINP in each fraction is determined by a sensitive analytical method (e.g., HPLC or GC-MS).

-

A plateau in the concentration of successive fractions indicates that saturation has been reached, and this concentration is taken as the water solubility.

-

Viscosity (ASTM D445 / OECD Guideline 114)

The kinematic viscosity of transparent liquids like DINP can be determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timer.

-

Procedure:

-

The viscometer is charged with the DINP sample.

-

The viscometer is placed in the constant temperature bath until the sample reaches the test temperature.

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

The dynamic viscosity is obtained by multiplying the kinematic viscosity by the density of DINP at the same temperature.

-

Partition Coefficient (n-octanol/water) (OECD Guideline 107/117)

For highly hydrophobic substances like DINP, the HPLC method (OECD 117) is often more practical than the shake-flask method (OECD 107). This method determines the partition coefficient based on the retention time in a reversed-phase HPLC system.

-

Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable reversed-phase column and a UV detector.

-

Procedure:

-

A series of reference compounds with known log Kow values are injected into the HPLC system, and their retention times are determined.

-

A calibration curve of log (retention time) versus log Kow is constructed.

-

The DINP sample is injected under the same conditions, and its retention time is measured.

-

The log Kow of DINP is determined from its retention time using the calibration curve.

-

Metabolic Pathways and Signaling

Upon absorption, this compound undergoes metabolic transformation. The primary metabolic pathway involves hydrolysis to its monoester, mono-isononyl phthalate (MINP), which is then further metabolized through oxidation. These metabolites are more water-soluble and are subsequently excreted, primarily in the urine.

Some phthalate monoesters, including metabolites of DINP, have been shown to interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. The activation of PPARα by phthalate metabolites is a proposed mechanism for some of their observed biological effects.

Caption: Simplified metabolic pathway and signaling of DINP.

Conclusion

This technical guide provides a comprehensive summary of the key chemical and physical properties of this compound, along with detailed experimental protocols for their determination. The data presented, sourced from reputable databases and standardized methodologies, offers a valuable resource for researchers, scientists, and professionals in drug development. A fundamental understanding of these properties is essential for assessing the behavior, potential applications, and toxicological implications of DINP. The elucidation of its metabolic pathways and interaction with signaling molecules such as PPARα highlights the importance of further research into its biological activity.

References

Diisononyl phthalate mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Diisononyl Phthalate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DINP) is a high-production-volume plasticizer utilized in a wide array of consumer products. Its widespread use has led to ubiquitous human exposure, raising concerns about its potential impact on biological systems. This technical guide provides a comprehensive overview of the current understanding of DINP's mechanism of action, with a focus on its molecular interactions and the signaling pathways it modulates. This document synthesizes findings from in vivo and in vitro studies to elucidate DINP's effects on hepatic, reproductive, and immune functions. Particular attention is given to its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, its influence on the nuclear factor-kappa B (NF-κB) signaling cascade, and its activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating the biological effects of phthalates and other endocrine-disrupting chemicals.

Introduction

This compound (DINP) is not a single chemical entity but a complex mixture of C8 and C9 branched-chain isomers[1]. Due to its low volatility and high permanence, it is extensively used to impart flexibility to polyvinyl chloride (PVC) products[2]. Human exposure occurs through ingestion, inhalation, and dermal contact. Upon entering the body, DINP is rapidly metabolized to its monoester, monoisononyl phthalate (MINP), and further oxidized metabolites, which are the primary bioactive forms[1][2][3]. This guide delves into the molecular mechanisms through which DINP and its metabolites interact with cellular components to elicit a range of biological responses.

Core Mechanisms of Action and Signaling Pathways

The biological effects of DINP are multifaceted, arising from its ability to interact with multiple cellular signaling pathways. The primary mechanisms identified to date involve the activation of nuclear receptors and the modulation of key inflammatory and cell survival pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A predominant mechanism of action for DINP, particularly in the liver, is the activation of PPARα, a nuclear receptor that regulates lipid metabolism and inflammatory responses.

-

Mechanism of Activation: The monoester metabolite of DINP, MINP, is a moderately strong activator of PPARα. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.

-

Downstream Effects: Activation of PPARα by DINP in rodents leads to a cascade of events including:

-

Increased peroxisomal β-oxidation of fatty acids.

-

Hepatocyte proliferation.

-

Increased liver weight.

-

In chronic high-dose exposures in rodents, these effects can culminate in the development of liver tumors. It is important to note that humans are considered less responsive to the peroxisome proliferative effects of compounds like DINP compared to rodents.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

DINP has been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.

-

Mechanism of Activation: In the context of allergic inflammation, DINP exposure can lead to the activation of NF-κB. This is often preceded by an increase in oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.

-

Downstream Effects: Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. In studies on allergic dermatitis and asthma, DINP-induced NF-κB activation has been linked to:

-

Increased production of thymic stromal lymphopoietin (TSLP).

-

Enhanced Th2 cytokine responses.

-

Aggravation of allergic inflammation.

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

DINP exposure has been demonstrated to activate the PI3K/Akt pathway, which is a key regulator of cell survival, proliferation, and growth.

-

Mechanism of Activation: The precise upstream activators of PI3K in response to DINP are still under investigation. However, once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).

-

Downstream Effects: Activated Akt can then phosphorylate a multitude of downstream targets, leading to various cellular responses. In the context of DINP-induced allergic airway inflammation, activation of the PI3K/Akt pathway has been associated with:

-

Increased NF-κB translocation.

-

Enhanced Th2 cytokine expression.

-

Promotion of allergic airway responses.

-

Quantitative Data on DINP's Biological Effects

The biological effects of DINP are dose-dependent. The following tables summarize key quantitative data from in vivo studies, providing No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for various endpoints.

Table 1: Hepatic Effects of DINP in Rodents

| Species/Sex | Duration | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference(s) |

| Rat (Male) | 2 years | Increased liver weight, enzyme changes | 88 | 358 | |

| Rat (Female) | 2 years | Increased liver weight, enzyme changes | 108 | 442 | |

| Mouse (Male) | Chronic | Liver tumors | 359 | >700 | |

| Mouse (Female) | Chronic | Liver tumors | 112 | 336 | |

| Mouse (Male) | 28 days (dermal) | Oxidative stress | <20 | 20 |

Table 2: Reproductive and Developmental Effects of DINP in Rodents

| Species | Exposure Period | Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference(s) |

| Rat | Gestation | Maternal toxicity | 200 | 1000 | |

| Rat | Gestation | Fetal skeletal variations | 500 | 1000 | |

| Rat | Two-generation | Fertility | 622 | Not established | |

| Rat | Two-generation | Decreased pup weight | Not established | 159-395 | |

| Mouse | 2 years | Decreased testes weight | 275 | 742 | |

| Rat | Gestation/Lactation | Multinucleated germ cells | - | 3800 ppm (diet) | |

| Rat | Gestation/Lactation | Leydig cell aggregates | - | 11,400 ppm (diet) | |

| Rat | Gestation/Lactation | Reduced anogenital distance | - | 11,400 ppm (diet) |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of DINP's mechanism of action.

In Vivo Rodent Studies

-

Objective: To assess the systemic effects of DINP, including hepatic, reproductive, and developmental toxicity.

-

Animal Model: Typically, Sprague-Dawley or Wistar rats, and B6C3F1 or Balb/c mice are used.

-

Dosing Regimen: DINP is commonly administered via oral gavage or in the diet. Doses can range from a few mg/kg bw/day to over 1000 mg/kg bw/day, depending on the study's objective (e.g., acute vs. chronic toxicity).

-

Experimental Workflow:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Group Assignment: Animals are randomly assigned to control and treatment groups.

-

Dosing: DINP is administered for the specified duration (e.g., 28 days for sub-acute studies, 2 years for chronic/carcinogenicity studies).

-

Monitoring: Body weight, food consumption, and clinical signs of toxicity are monitored regularly.

-

Sample Collection: At the end of the study, blood, urine, and tissues (e.g., liver, kidneys, reproductive organs) are collected for analysis.

-

Analysis:

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.

-

Biochemical Analysis: Serum and tissue homogenates are analyzed for relevant biomarkers (e.g., liver enzymes, hormone levels).

-

Gene and Protein Expression: Techniques like qPCR and Western blotting are used to measure the expression of target genes and proteins.

-

-

PPARα Luciferase Reporter Assay

-

Objective: To quantify the activation of PPARα by DINP or its metabolites in vitro.

-

Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a promoter containing PPREs. Activation of PPARα leads to the expression of luciferase, which can be quantified by measuring light emission.

-

Methodology:

-

Cell Seeding: Reporter cells (e.g., HepG2-tet-off-hPPARα-Luc) are seeded into a 96-well plate.

-

Compound Treatment: Cells are treated with various concentrations of DINP, MINP, or a known PPARα agonist (positive control) for 22-24 hours.

-

Cell Lysis: The culture medium is removed, and a lysis buffer is added to release the cellular contents, including luciferase.

-

Luciferase Reaction: A luciferase substrate is added to the cell lysate.

-

Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is proportional to the level of PPARα activation.

-

NF-κB Translocation Assay

-

Objective: To visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus upon DINP treatment.

-

Principle: This assay typically uses immunofluorescence microscopy to detect the subcellular localization of the p65 subunit of NF-κB.

-

Methodology:

-

Cell Culture and Treatment: Cells (e.g., macrophages, HeLa cells) are cultured on coverslips and treated with DINP or a known NF-κB activator (e.g., TNF-α) for a specified time.

-

Fixation and Permeabilization: Cells are fixed with a cross-linking agent (e.g., formaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Immunostaining: Cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).

-

Imaging: The stained cells are visualized using a fluorescence or confocal microscope.

-

Quantification: Image analysis software is used to quantify the fluorescence intensity of p65 in the nucleus and cytoplasm, allowing for the determination of the nuclear-to-cytoplasmic ratio as a measure of translocation.

-

Western Blot for Phospho-Akt

-

Objective: To detect and quantify the phosphorylation (activation) of Akt in response to DINP exposure.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses antibodies to detect the specific protein of interest (in this case, phosphorylated Akt).

-

Methodology:

-

Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined (e.g., using a BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of Akt (e.g., anti-phospho-Akt Ser473).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the band corresponds to the amount of phosphorylated Akt. The membrane is often stripped and re-probed for total Akt as a loading control.

-

Conclusion

The mechanism of action of this compound in biological systems is complex, involving interactions with multiple signaling pathways. The activation of PPARα is a key event in DINP-induced liver toxicity in rodents. Furthermore, DINP's ability to modulate NF-κB and PI3K/Akt signaling pathways provides a molecular basis for its effects on the immune system and its potential to exacerbate allergic inflammatory conditions. The dose-response relationships highlighted in this guide underscore the importance of considering exposure levels when assessing the potential health risks of DINP. The experimental protocols described provide a foundation for further research into the nuanced biological effects of this widely used plasticizer. A continued investigation into these and other potential mechanisms is crucial for a comprehensive understanding of DINP's impact on human health and for the informed development of public health policies.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Absorption, disposition and metabolism of di-isononyl phthalate (DINP) in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predictability of human pharmacokinetics of this compound (DINP) using chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Carcinogenicity and Reproductive Toxicity of Diisononyl Phthalate (DINP)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diisononyl phthalate (DINP) is a high molecular weight phthalate ester used predominantly as a plasticizer in polyvinyl chloride (PVC) products.[1] Its potential health effects, particularly concerning carcinogenicity and reproductive toxicity, have been the subject of extensive research and regulatory evaluation. This technical guide provides a comprehensive overview of the toxicological profile of DINP, focusing on its carcinogenic and reproductive effects. It synthesizes data from key animal studies, details experimental methodologies, and illustrates the primary mechanisms of action through signaling pathway diagrams. The information is intended to serve as a detailed resource for researchers and professionals in toxicology and drug development.

Carcinogenicity of this compound (DINP)

The carcinogenic potential of DINP has been investigated in several long-term animal bioassays, primarily in rats and mice. While no epidemiology studies have directly linked DINP exposure to cancer in humans, animal studies have shown evidence of carcinogenicity at specific sites.[1]

Summary of Animal Carcinogenicity Studies

Chronic dietary exposure to DINP has been associated with an increased incidence of certain tumors in rodents.[1][2] In Fischer 344 and Sprague-Dawley rats, statistically significant increases in mononuclear cell leukemia (MNCL) and kidney renal tubule cell tumors have been observed.[1] In B6C3F1 mice, exposure to DINP has resulted in increased incidences of liver tumors (hepatocellular adenomas and carcinomas).

Table 1: Summary of Key Carcinogenicity Findings for DINP in Rodents

| Species/Strain | Exposure Route | Dose Levels | Key Tumor Findings | Reference |

| Fischer 344 Rats | Dietary | 0.05%, 0.15%, 0.6%, 1.2% | Increased incidence of mononuclear cell leukemia (spleen); Increased incidence of renal tubule cell adenomas and carcinomas (males). | |

| Sprague-Dawley Rats | Dietary | Not specified | Increased incidence of mononuclear cell leukemia. | |

| B6C3F1 Mice | Dietary | 0.015%, 0.06%, 0.12% | Increased incidence of hepatocellular adenomas and carcinomas. |

Mechanisms of Carcinogenicity

The mechanisms underlying DINP-induced carcinogenicity in rodents are considered to be complex and likely involve non-genotoxic pathways.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: The primary mechanism for liver tumors in rodents is believed to be the activation of PPARα. DINP, like other peroxisome proliferators, activates PPARα, leading to a cascade of events including hepatocyte proliferation, which in chronic studies can lead to tumor formation. This pathway's relevance to humans is debated, as human PPARα activation response is significantly weaker than in rodents.

-

Other Receptor Activation: DINP has also been shown to activate the human constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which are involved in the metabolism of xenobiotics and may contribute to liver effects.

-

Inhibition of Gap Junction Intercellular Communication (GJIC): DINP has been shown to inhibit GJIC in the liver of rats and mice. Disruption of this cellular communication pathway is considered a potential non-genotoxic mechanism of carcinogenesis.

-

Genotoxicity: DINP is generally considered not to be genotoxic. It has tested negative for gene mutations, although some in vitro cell transformation assays have shown mixed or positive results.

Experimental Protocol: NTP-Style Rodent Carcinogenicity Bioassay

The following protocol is a generalized representation of a chronic dietary carcinogenicity study, such as those conducted for the National Toxicology Program (NTP).

Objective: To assess the carcinogenic potential of DINP following long-term dietary administration in rodents.

Test Species: Fischer 344 (F344) rats and B6C3F1 mice, 50 animals/sex/group.

Administration:

-

Vehicle: Control groups receive the basal diet.

-

Test Substance: DINP is mixed into the feed at various concentrations (e.g., 0, 1500, 6000, 12000 ppm).

-

Dosing Period: Animals are administered the treated feed for up to 104 weeks, starting at approximately 6 weeks of age.

In-life Observations:

-

Clinical Signs: Animals are observed twice daily for signs of toxicity.

-

Body Weight: Body weights are recorded weekly for the first 13 weeks and monthly thereafter.

-

Food Consumption: Food consumption is measured weekly.

Terminal Procedures:

-

Necropsy: At the end of the 104-week period, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die prematurely.

-

Histopathology: A comprehensive list of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Tissues are examined microscopically by a qualified pathologist.

Statistical Analysis: The incidence of neoplasms and non-neoplastic lesions are analyzed to determine whether they are related to the administration of the test substance. Survival rates are also analyzed.

Carcinogenicity Signaling Pathway Diagram

The diagram below illustrates the proposed primary signaling pathway for DINP-induced hepatocarcinogenesis in rodents.

References

Diisononyl Phthalate Metabolites: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl phthalate (DINP) is a high-production-volume plasticizer used extensively in a wide array of consumer products. Human exposure is widespread, leading to the formation of various metabolites with potential biological activity. This technical guide provides an in-depth overview of the primary and secondary metabolites of DINP, their known biological effects, and the experimental methodologies used to assess their activity. The primary biological activities of DINP metabolites include the activation of peroxisome proliferator-activated receptors (PPARs) and anti-androgenic effects. This document summarizes the current state of knowledge, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.

Metabolism of this compound (DINP)

DINP is not a single compound but a complex mixture of branched-chain dialkyl phthalate isomers. Upon entering the body, DINP undergoes a two-phase metabolic process.

Phase I Metabolism: The initial step involves the hydrolysis of the diester to its monoester metabolite, monoisononyl phthalate (MINP). This reaction is catalyzed by carboxylesterases. MINP is considered the primary metabolite. Subsequently, MINP undergoes further oxidation to form several secondary metabolites. The major oxidative metabolites identified in urine are:

-

Mono(hydroxyisononyl) phthalate (MHINP)

-

Mono(oxoisononyl) phthalate (MOINP)

-

Mono(carboxyisooctyl) phthalate (MCIOP)

Phase II Metabolism: In the second phase, these metabolites, particularly the oxidized forms, can be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine. Studies have shown that MOINP is predominantly excreted in its glucuronidated form, while MCIOP is mainly excreted as a free species. MHINP is excreted in both free and glucuronidated forms[1][2].

The following diagram illustrates the metabolic pathway of DINP.

Biological Activity of DINP Metabolites

The metabolites of DINP have been shown to exert biological effects, primarily through interaction with nuclear receptors. The two most studied activities are the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and anti-androgenic effects.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalate monoesters are known to be agonists of PPARs, a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation. The primary metabolite of DINP, MINP, has been shown to activate both PPARα and PPARγ.

The activation of PPARα by DINP and its metabolites is of particular interest as it is linked to peroxisome proliferation in rodents, a key event in a mode of action for liver tumors in these species. The relevance of this pathway to humans is a subject of ongoing research, as humans are generally less responsive to PPARα agonists than rodents.

The following diagram illustrates the general signaling pathway of PPARα activation.

Anti-Androgenic Activity

DINP and its metabolites have been shown to exhibit anti-androgenic properties, meaning they can interfere with the function of androgens like testosterone. This can occur through various mechanisms, including the inhibition of testosterone synthesis and antagonism of the androgen receptor (AR).

Studies have demonstrated that DINP can inhibit the androgen receptor, with a reported IC50 value of 0.068 µM in a yeast-based assay[1]. The anti-androgenic activity of the individual metabolites is an area of active investigation.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of DINP and its primary metabolite, MINP. Data for the secondary oxidative metabolites (MHINP, MOINP, MCIOP) are limited in the current literature.

Table 1: PPAR Activation by DINP Metabolites

| Metabolite | Receptor | Species | Assay System | Effective Concentration (EC50) | Reference |

| MINP | PPARα | Mouse | 3T3-L1 cell trans-activation | ≥3 µM (activation observed) | Bility et al., 2004 |

| MINP | PPARα | Human | 3T3-L1 cell trans-activation | ≥10 µM (activation observed) | Bility et al., 2004 |

| MINP | PPARγ | Mouse | 3T3-L1 cell trans-activation | 3 µM (activation observed) | Bility et al., 2004 |

| MINP | PPARγ | Human | 3T3-L1 cell trans-activation | 30 µM (activation observed) | Bility et al., 2004 |

Table 2: Anti-Androgenic Activity of DINP

| Compound | Receptor/Assay | Assay System | Inhibitory Concentration (IC50) | Reference |

| DINP | Androgen Receptor | Yeast Androgen Screen (YAS) | 0.068 µM | Czernych et al., 2017[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DINP metabolite biological activity.

PPARα Trans-Activation Luciferase Reporter Assay

This in vitro assay is used to determine if a chemical can activate the PPARα receptor, leading to the transcription of a reporter gene (luciferase).

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Maintain a suitable mammalian cell line (e.g., COS-1 or HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Transfection: Seed cells in multi-well plates. Co-transfect the cells using a lipid-based transfection reagent with three plasmids:

-

An expression vector for human or rodent PPARα.

-

A reporter plasmid containing multiple copies of a peroxisome proliferator response element (PPRE) upstream of a firefly luciferase gene.

-

A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After allowing for transfection and cell recovery, replace the medium with a medium containing various concentrations of the DINP metabolite to be tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like Wy-14,643).

-

Incubation: Incubate the cells for 24 to 48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity for each treatment group relative to the vehicle control. Determine the EC50 value from the dose-response curve.

Competitive Androgen Receptor (AR) Binding Assay

This in vitro assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Experimental Workflow:

Detailed Methodology:

-

Preparation of Cytosol: Prepare cytosol containing the androgen receptor from the ventral prostates of rats.

-

Incubation: In a multi-well plate, incubate the prepared cytosol with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) and increasing concentrations of the DINP metabolite being tested. Include a vehicle control, a positive control (e.g., unlabeled R1881), and a non-specific binding control (excess unlabeled androgen).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.

-

Quantification of Radioactivity: Wash the hydroxylapatite pellets to remove unbound radioligand. Elute the bound radioligand and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent specific binding of the radiolabeled androgen at each concentration of the test compound. Plot the percent inhibition of binding versus the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone.

Detailed Methodology:

-

Cell Culture: Culture H295R cells in a suitable medium supplemented with serum and other growth factors.

-

Exposure: Seed the cells in multi-well plates and allow them to attach. Replace the medium with a fresh medium containing various concentrations of the DINP metabolite to be tested. Include a vehicle control and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz) of steroidogenesis.

-

Incubation: Incubate the cells for 48 hours.

-

Hormone Quantification: Collect the cell culture medium and quantify the concentration of testosterone (and other steroid hormones of interest) using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

-

Cell Viability: Assess cell viability in the corresponding wells using a method such as the MTT assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

Data Analysis: Normalize the hormone concentrations to a measure of cell number or protein content. Compare the hormone levels in the treated groups to the vehicle control to determine if the test compound stimulates or inhibits steroidogenesis.

Conclusion

The metabolites of DINP, particularly the primary monoester MINP, exhibit biological activity through the activation of PPARs and anti-androgenic effects. The secondary oxidative metabolites, MHINP, MOINP, and MCIOP, are major urinary products of DINP exposure, but their specific biological activities and potencies require further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of action and potential health implications of these widely prevalent environmental contaminants. Future research should focus on obtaining quantitative dose-response data for the individual oxidative metabolites to enable a more comprehensive risk assessment.

References

A Technical Guide to Human Exposure Routes and Sources of Diisononyl Phthalate (DINP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl phthalate (DINP) is a high molecular weight phthalate ester predominantly used as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility and durability. Due to its widespread use and non-covalent bonding within polymer matrices, DINP can be released into the environment, leading to ubiquitous human exposure. Understanding the primary sources and routes of this exposure is critical for assessing potential health risks and developing strategies for mitigation. This technical guide provides a comprehensive overview of the major sources of DINP, details the primary routes of human exposure—ingestion, inhalation, and dermal contact—and presents quantitative data from biomonitoring and environmental studies. Furthermore, it outlines the key experimental protocols used for the detection and quantification of DINP and its metabolites in various matrices.

Primary Sources of this compound

DINP is a complex mixture of isomers used extensively in a variety of consumer, commercial, and industrial applications.[1] Its primary function is as a plasticizer in PVC, but it is also found in non-PVC materials.[2][3]

Key sources include:

-

Polyvinyl Chloride (PVC) Products: DINP is a major component in flexible PVC. Products include vinyl flooring, wire and cable insulation, gloves, garden hoses, and materials for automobile interiors.[2][3]

-

Building Materials: Beyond flooring, DINP is used in roofing membranes, wall coverings, and self-adhesive films.

-

Adhesives, Sealants, Paints, and Coatings: DINP is utilized in some formulations of inks, pigments, adhesives, sealants, paints, and lacquers.

-

Food Contact Materials: While regulations have been implemented to limit its use, DINP may be found in materials used for food processing and packaging, such as PVC tubing, conveyor belts, and lid gaskets for glass jars.

-

Toys and Childcare Articles: Historically used in toys, its application in products for young children that can be placed in the mouth is now heavily restricted in many regions, including the US and EU, to levels typically below 0.1% by weight.

-

Clothing and Textiles: DINP is used in the production of synthetic leather, coated fabrics, and rain gear.

Human Exposure Routes

Human exposure to DINP is widespread, occurring through multiple pathways. The primary routes are oral ingestion and inhalation, with dermal contact considered a lesser contributor for the general population.

Oral Ingestion

Oral ingestion is considered the most significant route of DINP exposure for the general population. This occurs via two main vectors:

-

Dietary Intake: DINP can migrate from food packaging and processing equipment into foodstuffs, particularly those with high-fat content. A fasting study demonstrated that urinary levels of high molecular weight phthalate metabolites, including those of DINP, declined rapidly by 5-10 times within 24 hours, strongly suggesting diet is a primary driver of exposure.

-

Indoor Dust Ingestion: DINP is semi-volatile and can be gradually released from consumer products into the indoor environment, where it adsorbs onto dust particles. Ingestion of this contaminated dust, through hand-to-mouth contact, is a particularly important exposure pathway for infants and young children. Phthalates as a class are found in the highest concentrations in indoor dust compared to other measured consumer product chemicals.

Inhalation

Inhalation of airborne DINP is another significant exposure route, especially in indoor and occupational settings. DINP released from products can exist in the air as vapor or attached to particulate matter. Unprotected workers in environments where DINP is used in spray-applied adhesives, sealants, or coatings may be at risk from inhaling high concentrations of DINP in mist.

Dermal Contact

Dermal absorption of DINP is generally considered to be low compared to other routes. However, direct and prolonged contact with DINP-containing products can contribute to overall body burden.

Occupational Exposure

Workers in industries that manufacture or process PVC are exposed to substantially higher levels of DINP than the general population. Studies of workers in PVC film manufacturing and compounding facilities have shown urinary metabolite concentrations that are six to tenfold higher than those in adults from the general population.

Quantitative Exposure Data

Biomonitoring, primarily through the analysis of urinary metabolites, is the most reliable method for assessing human exposure to DINP. The data is typically presented as concentrations in urine, often adjusted for creatinine to account for urine dilution.

Table 1: Occupational Exposure to DINP (Urinary Metabolite Concentrations)

| Population Studied | Metabolite Measured | Matrix | Geometric Mean (GM) Concentration | Notes | Reference |

| PVC Film Workers (Task using DINP, n=7) | MCiOP¹ | Urine | 25.2 µg/g creatinine | End-shift samples. | |

| PVC Film Workers (Shift where DINP was used, n=11) | MCiOP¹ | Urine | 17.7 µg/g creatinine | End-shift samples. | |

| PVC Compounding Workers (n=12) | MCiOP¹ | Urine | 4.80 µg/g creatinine | End-shift samples. | |

| Coated Textile Workers (n=8) | cx-MiOP² | Urine | Range: 6.9 to 33.2 µg/L | One extruder operator showed levels exceeding the non-occupationally exposed population. | |

| Plastic Manufactory Workers (Slovakia, n=37) | MiNP³ | Urine | Median: 13.65 µg/L | Compared to a median of 13.26 µg/L in the general population (n=144). The difference was on the border of statistical significance (p=0.07). |

¹MCiOP: mono-carboxy-isooctyl phthalate ²cx-MiOP: a secondary oxidized monoester metabolite of DINP ³MiNP: mono-isononyl phthalate (primary metabolite)

Experimental Protocols for Exposure Assessment

The accurate quantification of DINP exposure requires robust analytical methodologies, particularly due to the "phthalate blank problem"—the ubiquitous presence of phthalates in laboratory environments, which can lead to sample contamination.

Human Biomonitoring

4.1.1 Sample Collection and Biomarker Selection

-

Matrix: Urine is the preferred biological matrix for DINP exposure assessment because phthalates are rapidly metabolized and excreted, preventing accumulation in the body.

-

Biomarkers: Measuring urinary metabolites is favored over measuring the parent DINP compound to minimize errors from external contamination. Secondary oxidative metabolites, such as mono-carboxy-isooctyl phthalate (MCiOP), hydroxylated mono-isononyl phthalate (OH-MINP), and oxidized mono-isononyl phthalate (oxo-MINP), are considered more sensitive and reliable biomarkers than the primary hydrolytic monoester, mono-isononyl phthalate (MINP). MINP is often found at very low concentrations, frequently below the analytical limit of detection.

4.1.2 Sample Preparation

-

Enzymatic Hydrolysis: A critical first step for urine samples is enzymatic deconjugation, typically using β-glucuronidase from Helix pomatia. This process cleaves the glucuronic acid moiety from the phase II metabolites, allowing for the measurement of the total (free + conjugated) metabolite concentration.

-

Extraction: Following hydrolysis, the metabolites are extracted from the urine matrix. Solid-phase extraction (SPE) is a commonly used technique that provides efficient cleanup and concentration of the analytes.

-

Derivatization (for GC-MS): If gas chromatography-mass spectrometry is used, the extracted metabolites may be derivatized (e.g., methylated with diazomethane) to increase their volatility for analysis.

4.1.3 Instrumental Analysis

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the state-of-the-art technique for analyzing phthalate metabolites. It offers high sensitivity and specificity, allowing for the direct analysis of the extracted metabolites without derivatization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a widely used and reliable technique for phthalate metabolite analysis.

Environmental Sample Analysis (Food & Dust)

4.2.1 Sample Collection and Storage

-

To avoid contamination, samples should be collected and stored in containers known to be free of phthalates (e.g., glass). The original food packaging should be used for storage when possible.

4.2.2 Sample Preparation

-

Extraction: For solid foods, phthalates are often extracted along with fats using solvents like dichloromethane or hexane mixtures. A more selective extraction can be achieved with acetonitrile, in which fats are less soluble.

-

Fat Removal/Cleanup: For high-fat food samples, a cleanup step is essential to remove interfering lipids. Gel permeation chromatography (GPC) is a common and effective method for this purpose.

4.2.3 Instrumental Analysis

-

GC-MS: This is the primary technique for measuring phthalates in food samples.

-

LC-MS: For complex isomeric mixtures like DINP, which can be difficult to separate chromatographically by GC, LC-MS can be an alternative.

Visualizations

Logical Pathway of Human Exposure to DINP

Caption: Primary sources of DINP release the chemical into environmental media, leading to human exposure.

Experimental Workflow for DINP Biomonitoring

Caption: Standard laboratory workflow for the analysis of DINP metabolites in human urine samples.

References

An In-depth Technical Guide on the Bioaccumulation Potential of Diisononyl Phthalate (DINP) in Ecosystems

Audience: Researchers, scientists, and drug development professionals.

Abstract: Diisononyl phthalate (DINP) is a high-molecular-weight phthalate ester used extensively as a plasticizer in a wide array of PVC and non-PVC products.[1] Its widespread use leads to its release into the environment, necessitating a thorough understanding of its potential to bioaccumulate in ecosystems. This technical guide provides a comprehensive analysis of DINP's bioaccumulation potential, integrating quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. While DINP's high lipophilicity suggests a potential for bioaccumulation, extensive evidence demonstrates that it is readily metabolized and excreted by most organisms, leading to a generally low bioaccumulation potential. However, species-specific differences in metabolic capacity can result in varied bioaccumulation outcomes.

Environmental Fate and Metabolism

DINP is considered ubiquitous in various environmental media due to its release from industrial and consumer products.[1][2] Once in the environment, its fate is governed by its physicochemical properties. With low water solubility and a high octanol-water partition coefficient (log Kow >8), DINP tends to partition from water into sediment and soil.[3][4]

Despite its high log Kow, which typically suggests a high potential for bioaccumulation, DINP's actual accumulation in organisms is limited by rapid biotransformation. The primary metabolic pathway involves two phases:

-

Phase I Metabolism: The parent DINP diester is rapidly hydrolyzed in the gastrointestinal tract to its monoester, mono-isononyl phthalate (MINP).

-

Phase II Metabolism: The primary metabolite, MINP, undergoes extensive oxidation in the liver to form secondary, more water-soluble metabolites, such as mono-oxoisononyl phthalate (oxo-MiNP), mono-carboxyisooctyl phthalate (cx-MiNP), and mono-hydroxyisononyl phthalate (OH-MiNP).

These oxidized metabolites are more readily excreted, primarily in the urine, and do not bioaccumulate. This rapid metabolism and excretion is the key reason for the generally low bioaccumulation of DINP observed in many species.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is quantified using metrics such as the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). The BCF measures uptake from water only, while the BAF includes uptake from all environmental sources, including diet.

While empirical data for DINP is somewhat limited, available studies and assessments by regulatory bodies consistently point towards a low bioaccumulation potential in most aquatic and terrestrial organisms. However, some studies have reported higher BCF values in certain species, highlighting that metabolic capabilities can differ.

Table 1: Bioconcentration Factor (BCF) Data for DINP in Aquatic Organisms

| Species | Organism Type | BCF Value | Exposure Conditions | Reference |

|---|

| Not specified | Mollusc | 1844 | Static exposure, 61 mg/l | Solbakken et al. (1985) |

Note: The high BCF value reported for molluscs is an exception to the general trend and may reflect differences in metabolic capacity in invertebrates compared to fish.

Assessments by the U.S. Environmental Protection Agency (EPA) and Environment Canada conclude that DINP has low bioaccumulation and biomagnification potential.

Experimental Protocols for Bioaccumulation Assessment

The standard method for determining the bioaccumulation of chemicals in fish is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure". This protocol provides a framework for measuring uptake and depuration kinetics.

Key Steps of the OECD 305 Protocol:

-

Acclimation: Healthy, juvenile fish of a recommended species (e.g., Zebrafish, Rainbow Trout) are acclimated to laboratory conditions.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (DINP) for a defined period (e.g., 28 days). The exposure can be aqueous (substance dissolved in water) or dietary (substance mixed into food). For highly hydrophobic substances like DINP, the dietary exposure route is often preferred.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free medium for a further period, during which the elimination of the substance is monitored.

-